molecular formula C7H7N3S B12108538 N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Katalognummer: B12108538
Molekulargewicht: 165.22 g/mol
InChI-Schlüssel: VLDINVBTUNEXMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method starts with the preparation of a 2-aminopyridine derivative, which is then subjected to cyclization with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anti-inflammatory activities.

Medicine

Medicinally, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.

Wirkmechanismus

The mechanism by which N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolo[4,5-b]pyridine: Lacks the N-methyl group but shares the core structure.

    Thiazolo[5,4-b]pyridine: A positional isomer with different ring fusion.

    Imidazo[4,5-b]pyridine: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to biological targets and alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C7H7N3S

Molekulargewicht

165.22 g/mol

IUPAC-Name

N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H7N3S/c1-8-7-10-6-5(11-7)3-2-4-9-6/h2-4H,1H3,(H,8,9,10)

InChI-Schlüssel

VLDINVBTUNEXMY-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC2=C(S1)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.